N-Acetylphenylalanylglycine 4-nitroanilide

描述

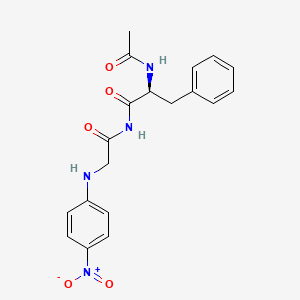

N-Acetylphenylalanylglycine 4-nitroanilide is a synthetic peptide derivative designed specifically for the enzymatic analysis of proteases. Its utility in the laboratory is defined by its precise chemical structure, which allows for the sensitive detection of specific enzyme activity.

This compound is a chromogenic substrate primarily used for the detection of chymotrypsin (B1334515) activity. tribioscience.com Its design features a peptide sequence, Phenylalanyl-Glycine, which is recognized by the target enzyme. This peptide is modified with an N-terminal acetyl group (Ac) and, crucially, is linked at its C-terminus to a chromophore, 4-nitroaniline (B120555) (pNA), via an amide bond. tribioscience.comnih.gov

In its intact form, the substrate is colorless. However, when acted upon by a protease with the correct specificity, such as chymotrypsin, the amide bond between the glycine (B1666218) residue and the p-nitroaniline moiety is hydrolyzed. tribioscience.comdiapharma.com This enzymatic cleavage releases the p-nitroaniline molecule, which has a distinct yellow color and a strong absorbance maximum at wavelengths between 385 and 410 nm. nih.govtandfonline.comsigmaaldrich.com The rate of color formation is directly proportional to the activity of the enzyme in the sample, providing a straightforward method for quantitative measurement. diapharma.com The affinity of chymotrypsin for substrates is enhanced by the hydrophobicity of the residues in the peptide chain. nih.gov

Table 1: Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Formal Name | (2S)-2-acetamido-N-[2-(4-nitroanilino)acetyl]-3-phenylpropanamide | tribioscience.com |

| Molecular Formula | C₁₉H₂₀N₄O₅ | tribioscience.com |

| Formula Weight | 384.39 g/mol | tribioscience.com |

| Target Enzyme | Chymotrypsin | tribioscience.comnih.gov |

| Chromophore | p-Nitroaniline (pNA) | tribioscience.com |

| Solubility | Soluble in DMSO | tribioscience.com |

The introduction of chromogenic substrates based on p-nitroanilide (pNA) in the early 1970s marked a significant milestone in enzymology. diapharma.comnih.gov Before their development, protease activity was often measured using natural substrates like casein or fibrin, or non-specific ester substrates. tandfonline.comyoutube.com These older methods were often cumbersome, difficult to standardize, and lacked the sensitivity required for detailed kinetic studies. tandfonline.com

The first synthetic p-nitroanilide substrates were designed for well-characterized proteases. For example, Nα-Benzoyl-L-arginine 4-nitroanilide (L-BAPNA) was developed as a substrate for trypsin, while N-acetyl-(L-Ala)₃-p-nitroanilide was created for elastase. sigmaaldrich.comnih.govbiosynth.com The core innovation was linking a specific peptide sequence recognized by the target enzyme to the pNA chromophore. diapharma.com This allowed for a simple, continuous, and quantitative spectrophotometric assay. karger.com

The success of these initial substrates spurred the synthesis of a vast library of peptide-pNA conjugates designed to be highly specific for various proteases. tandfonline.comnih.gov This technology became particularly important in clinical and research fields studying the complex enzymatic cascades of blood coagulation and fibrinolysis, where it enabled precise measurement of enzymes like thrombin, plasmin, and kallikrein. diapharma.comkarger.comnih.gov The development of solid-phase synthesis methods later simplified the preparation of these valuable research tools, which had been challenging due to the low nucleophilicity of p-nitroaniline. nih.govnih.gov

Assays employing chromogenic peptide substrates like this compound are valued for their robustness and ease of implementation. The fundamental principle involves measuring the rate of release of p-nitroaniline, which is directly proportional to enzyme activity. diapharma.com This can be performed using two primary approaches:

Kinetic Assays (Continuous Monitoring): In this method, the substrate, buffer, and enzyme solution are combined in a cuvette placed within a spectrophotometer. The increase in absorbance at 405 nm is recorded continuously over time. tandfonline.com The resulting data provides the reaction rate (change in absorbance per minute), which can be converted to enzymatic units using the molar extinction coefficient of p-nitroaniline (ε ≈ 8,800 M⁻¹cm⁻¹). sigmaaldrich.comsigmaaldrich.com

Endpoint Assays (Stopped-Time): For this approach, the enzyme reaction is allowed to proceed for a predetermined period. The reaction is then terminated abruptly, typically by adding a strong acid like acetic or citric acid, which denatures the enzyme by drastically lowering the pH. tandfonline.com The final absorbance of the liberated p-nitroaniline is then measured. This method is particularly useful for processing a large number of samples simultaneously, for instance, in a 96-well microplate format. nih.govillinois.edu

A typical assay mixture contains a buffer to maintain optimal pH, the chromogenic substrate, and the sample containing the protease. tandfonline.com The accuracy of these assays is generally high, with a coefficient of variation often within 5%. tandfonline.com These methods have been widely automated, allowing for high-throughput analysis in both research and clinical laboratory settings. nih.gov

Table 2: List of Mentioned Chemical Compounds

| Compound Name | Role/Context |

|---|---|

| This compound | Primary subject; chromogenic substrate for chymotrypsin |

| p-Nitroaniline (4-nitroaniline) | Chromophore released upon substrate hydrolysis |

| Chymotrypsin | Target enzyme for the primary subject substrate |

| Nα-Benzoyl-L-arginine 4-nitroanilide (L-BAPNA) | Historical chromogenic substrate for trypsin |

| N-acetyl-(L-Ala)₃-p-nitroanilide | Historical chromogenic substrate for elastase |

| Trypsin | Protease; target for L-BAPNA |

| Elastase | Protease; target for N-acetyl-(L-Ala)₃-p-nitroanilide |

| Thrombin | Coagulation system protease measured with pNA substrates |

| Plasmin | Fibrinolytic system protease measured with pNA substrates |

| Kallikrein | Plasma protease measured with pNA substrates |

| Casein | Natural protein substrate used in older protease assays |

| Fibrin | Natural protein substrate used in older protease assays |

| Acetic Acid | Used to stop enzymatic reactions in endpoint assays |

| Citric Acid | Used to stop enzymatic reactions in endpoint assays |

Structure

3D Structure

属性

IUPAC Name |

(2S)-2-acetamido-N-[2-(4-nitroanilino)acetyl]-3-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O5/c1-13(24)21-17(11-14-5-3-2-4-6-14)19(26)22-18(25)12-20-15-7-9-16(10-8-15)23(27)28/h2-10,17,20H,11-12H2,1H3,(H,21,24)(H,22,25,26)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAWBBDSLZGAHMD-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(=O)CNC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC(=O)CNC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80187909 | |

| Record name | N-Acetylphenylalanylglycine 4-nitroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34336-99-7 | |

| Record name | N-Acetylphenylalanylglycine 4-nitroanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034336997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetylphenylalanylglycine 4-nitroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivative Chemistry of N Acetylphenylalanylglycine 4 Nitroanilide

Strategies for the Synthesis of N-Acetylphenylalanylglycine 4-nitroanilide and its Enantiomers

The synthesis of this compound involves the formation of peptide bonds, a process that requires careful control to ensure high yields and stereochemical purity.

Conventional Peptide Synthesis Approaches Adapted for 4-Nitroanilide Conjugation

The conjugation of peptides to 4-nitroaniline (B120555) (pNA) presents a significant chemical challenge due to the low nucleophilicity of the aromatic amino group of pNA, which is further deactivated by the electron-withdrawing nitro group. nih.gov Consequently, standard peptide coupling methods often result in low yields. nih.govmaastrichtuniversity.nl

Historically, methods such as those employing dicyclohexylcarbodiimide (B1669883) (DCC), DCC with 1-hydroxybenzotriazole (B26582) (HOBt), acyl chlorides, and mixed anhydrides have been used, but they generally provide unsatisfactory yields, often in the range of 30-58%. nih.govmaastrichtuniversity.nl To overcome the poor reactivity of p-nitroaniline, more potent activating agents and specialized techniques have been developed. Phosphorus-based reagents have proven particularly effective. For instance, phosphorus oxychloride in pyridine (B92270) has been utilized as a condensing agent, leading to the formation of a mixed anhydride (B1165640) with phosphorodichloridic acid, which then readily reacts with p-nitroaniline to give N-protected aminoacyl-pNAs in high yields (70-90%). maastrichtuniversity.nl This method is advantageous as it is rapid, generally free of racemization, and compatible with a variety of Nα-protecting groups, including acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) groups. maastrichtuniversity.nl

Another approach involves the "phospho-azo" method, which has been reinvestigated and optimized to produce Nα-protected aminoacyl-pNAs in high yields of 43-94%. maastrichtuniversity.nl Solid-phase peptide synthesis (SPPS) has also been adapted for the production of peptide-4-nitroanilides. One strategy involves using a p-nitroaniline analog, such as 5-amino-2-nitrobenzoic acid (Anb5,2), which can be attached to a solid support like a Wang or Rink Amide resin. nih.gov The peptide chain is then elongated using standard Fmoc chemistry. nih.gov This method circumvents the challenges associated with the low reactivity and poor solubility of p-nitroanilide intermediates in solution-phase synthesis. nih.gov

The general scheme for synthesizing this compound would first involve the synthesis of the dipeptide, N-Acetylphenylalanylglycine. This can be achieved by coupling N-acetylphenylalanine with a glycine (B1666218) ester, followed by deprotection. The resulting dipeptide is then activated and coupled with p-nitroaniline using one of the aforementioned potent coupling methods.

High-Yield Synthetic Pathways for Aminoacyl p-Nitroanilides

The synthesis of aminoacyl p-nitroanilides (aminoacyl-pNAs) is a critical step in the construction of chromogenic protease substrates like this compound. nih.govnih.govresearchgate.net A significant advancement in this area is the development of a method that proceeds through an in situ formation of a selenocarboxylate intermediate of a protected amino acid, followed by a non-nucleophilic amidation with an azide. nih.govresearchgate.net This process has been shown to produce Nα-protected-aminoacyl-pNAs in excellent yields (82-92%). researchgate.net The reaction is compatible with common protecting groups used in peptide chemistry and has been successfully applied to the synthesis of a dipeptide conjugate, demonstrating its utility for creating more complex substrates. nih.govnih.govresearchgate.net

The key steps of this high-yield pathway are:

Activation of the Nα-protected amino acid: The protected amino acid is reacted with isopropyl chloroformate and N-methylpiperidine to form a mixed anhydride. researchgate.net

Formation of the selenocarboxylate: The mixed anhydride is then treated with an isopropanolic sodium hydroselenide (NaHSe) solution to generate the selenocarboxylate intermediate. researchgate.net

Amidation: The final step involves the addition of an azide, which reacts with the selenocarboxylate to form the desired aminoacyl-pNA. researchgate.net

This method offers several advantages, including high yields, reproducibility, short reaction times, and mild reaction conditions. researchgate.net

| Parameter | Conventional Methods (e.g., DCC, mixed anhydride) | Phosphorus Oxychloride Method | Selenocarboxylate/Azide Amidation |

| Typical Yields | 30-58% maastrichtuniversity.nl | 70-90% maastrichtuniversity.nl | 82-92% researchgate.net |

| Reaction Conditions | Often require harsh conditions or long reaction times. | Rapid, performed in pyridine. maastrichtuniversity.nl | Mild, short reaction times. researchgate.net |

| Racemization | Can be a concern, especially with some activating agents. maastrichtuniversity.nl | Generally free of racemization. maastrichtuniversity.nl | Minimal racemization observed. researchgate.net |

| Protecting Group Compatibility | Variable | Good compatibility with Boc, Fmoc, and Z groups. maastrichtuniversity.nl | Excellent compatibility with common protecting groups. nih.govnih.gov |

Enantiomeric Synthesis and Stereochemical Control

Maintaining the stereochemical integrity of the amino acid residues is paramount during the synthesis of peptides and their derivatives. Racemization can occur at the α-carbon of the activated amino acid, leading to a mixture of diastereomers, which can significantly impact the biological activity and specificity of the substrate.

Several strategies are employed to control stereochemistry:

Choice of Coupling Reagents: The selection of coupling and activating agents is critical. While some methods can induce racemization, others, like the phosphorus oxychloride method, are known to be largely racemization-free. maastrichtuniversity.nl

Protecting Groups: The nature of the Nα-protecting group can influence the degree of racemization. Urethane-type protecting groups, such as Boc and Fmoc, are generally preferred as they help to suppress racemization. youtube.com

Reaction Conditions: Careful control of reaction parameters like temperature and base is essential. For instance, in the selenocarboxylate/azide amidation method, the initial carboxylate activation step is where a small amount of racemization (e.g., 1.7% of the D-isomer) might occur. researchgate.net

For the synthesis of specific enantiomers of this compound, one would start with the corresponding enantiomerically pure N-acetyl-L-phenylalanine or N-acetyl-D-phenylalanine. Subsequent coupling reactions must be performed under conditions known to minimize racemization to ensure the final product retains the desired stereochemistry. The use of isotopically labeled synthetic peptide diastereomers and subsequent analysis by liquid chromatography-mass spectrometry (LC-MS) can be employed to verify the stereochemical assignment of the final product. nih.gov

Design and Synthesis of Related Peptide-4-nitroanilide Substrates for Protease Profiling

The core structure of this compound can be systematically modified to create a library of substrates for profiling the activity and specificity of various proteases.

Dipeptide-derived 4-nitroanilide Structures and Modifications

Starting from the basic dipeptide-pNA scaffold, a wide array of derivatives can be synthesized to probe the substrate preferences of proteases. Modifications can be introduced at several positions:

The P1 and P2 residues: The phenylalanine and glycine residues in this compound occupy the P2 and P1 positions, respectively, in the standard protease substrate nomenclature. These can be substituted with a variety of natural and non-natural amino acids to investigate the enzyme's specificity at these sites.

The N-terminal acetyl group: This can be replaced with other acyl groups (e.g., succinyl, benzoyl) or even longer peptide sequences to explore the influence of the P3 and P4 positions on substrate recognition and cleavage.

The synthesis of these dipeptide derivatives generally follows the principles of peptide synthesis outlined previously, involving the coupling of a protected dipeptide to p-nitroaniline. Solid-phase synthesis is a particularly powerful tool for creating libraries of such compounds, as it allows for the rapid and systematic variation of the amino acid residues. nih.govnih.gov

Longer Peptide Conjugates and their Synthetic Considerations

To investigate the requirements of proteases for extended substrate recognition sites, longer peptide-pNA conjugates are synthesized. These can range from tripeptides to pentapeptides and beyond.

Solid-phase peptide synthesis (SPPS) is the method of choice for preparing these longer conjugates. nih.govnih.gov A common strategy involves anchoring an amino acid-pNA synthon to a solid support and then elongating the peptide chain in the N-terminal direction using standard Fmoc or Boc chemistry. nih.govnih.gov For example, Fmoc-protected aminoacyl-pNA building blocks can be attached to a resin, and the peptide is built up step-by-step. nih.gov

Alternatively, a resin can be functionalized with a p-nitroaniline analog, and the peptide is synthesized on this support. nih.gov This approach has been used to create libraries of peptide-pNA substrates for protease profiling. nih.gov For instance, a mixture of pentapeptide-4-nitroanilides with the general sequence Ala-Ala-Xaa-Pro-Gln-NH-Np was synthesized to evaluate the substrate specificity of subtilisin Carlsberg. nih.gov

A significant consideration in the synthesis of longer peptide-pNA conjugates is the potential for side reactions and the accumulation of impurities. Therefore, careful purification and characterization, often using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS), are essential to ensure the quality of the final products. nih.gov

Research into Dipeptide-Derived Nitriles as Mechanistic Probes

The investigation into dipeptide-derived nitriles as mechanistic probes has provided valuable insights into the functioning of proteases, including chymotrypsin (B1334515). These compounds often act as inhibitors, and by systematically modifying their structure, researchers can elucidate the structural and chemical features that govern their interaction with the enzyme's active site.

The synthesis of this compound typically involves the coupling of two key building blocks: N-acetyl-L-phenylalanylglycine and p-nitroaniline. The formation of the amide bond between the C-terminus of the dipeptide and the amino group of p-nitroaniline is a critical step. However, the low nucleophilicity of the aromatic amine in p-nitroaniline presents a significant challenge for this reaction. nih.gov To overcome this, various peptide coupling methods have been explored.

One common approach is the mixed anhydride method . In this strategy, the carboxylic acid of the N-protected dipeptide is activated by forming a mixed anhydride, typically with a chloroformate derivative. This activated intermediate is then susceptible to nucleophilic attack by p-nitroaniline. For instance, the mixed anhydride procedure using diphenylphosphinyl chloride has been successfully employed for the synthesis of dipeptide 4-nitroanilides, especially in cases involving sterically hindered amino acids. nih.gov

Another widely used technique is the carbodiimide method , often employing dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) as the coupling agent. These reagents facilitate the formation of an O-acylisourea intermediate from the carboxylic acid, which then reacts with the amine. However, this method can be associated with side reactions and racemization, particularly when using uronium salt-based coupling agents like TBTU. mdpi.com A study on the amidation of N-acetyl-L-phenylalanine highlighted that the choice of base can influence the degree of racemization, with pyridine showing a reduction in this side reaction. mdpi.com

Enzymatic synthesis offers an alternative, milder approach. For example, the synthesis of N-Acetyl-phenylalanine-glycinamide, a structurally similar dipeptide derivative, has been achieved using α-chymotrypsin as a catalyst in a biphasic system. nih.gov This method can offer high yields under specific conditions of pH, temperature, and enzyme activity. nih.gov

Solid-phase synthesis has also been investigated for the preparation of peptide p-nitroanilides. This technique can simplify purification but may require alternative strategies to overcome the low reactivity of p-nitroaniline, such as using a more reactive p-nitroanilide analog. nih.gov

The derivatization of this compound itself is not extensively documented in publicly available literature. However, the principles of peptide and amino acid chemistry allow for the exploration of its derivative chemistry. Modifications could be targeted at several positions:

The N-acetyl group: This group could be replaced with other acyl groups to probe the influence of the N-terminal blocking group on enzyme recognition.

The Phenylalanine residue: The phenyl group could be substituted with various functional groups to investigate the impact on the S1 pocket binding of chymotrypsin.

The Glycine residue: Substitution of the glycine with other amino acids, including non-proteinogenic ones, could provide insights into the requirements of the S2 subsite of the enzyme. A study on the synthesis of dipeptide 4-nitroanilides containing non-proteinogenic amino acids demonstrated the feasibility of incorporating such modifications. nih.gov

The p-nitroanilide group: While this group is essential for its chromogenic properties, modifications to the aromatic ring could modulate its electronic properties and, consequently, the kinetics of its enzymatic cleavage.

Research into dipeptide-derived nitriles has emerged as a fruitful area for developing protease inhibitors and mechanistic probes. The nitrile group can act as a "warhead," forming a reversible covalent bond with the catalytic serine residue in the active site of enzymes like chymotrypsin.

The design of these inhibitors often mimics the structure of known substrates. For instance, a dipeptide nitrile with a Phenylalanine-Glycine scaffold (N-Acetyl-Phe-Gly-CN) would be a logical candidate for a chymotrypsin inhibitor, based on the substrate specificity of the enzyme for this compound. The synthesis of such dipeptide nitriles typically involves the coupling of an N-protected amino acid with an amino acid nitrile.

Kinetic studies of a series of N-acetyl-L-phenylalanyl peptides have shown that the length and nature of the leaving group significantly affect the efficiency of chymotrypsin catalysis. nih.gov This underscores the importance of the interactions between the peptide substrate and the enzyme's subsites beyond the primary specificity pocket.

Structure-activity relationship (SAR) studies on protease inhibitors, including dipeptide nitriles, have provided detailed information on the molecular interactions governing their potency and selectivity. nih.gov For example, in the context of cathepsin B inhibitors, which are also cysteine proteases, the systematic variation of the P1 and P2 residues in dipeptide nitriles has allowed for the optimization of inhibitor binding. nih.gov These studies often employ computational modeling alongside experimental kinetic data to rationalize the observed activities.

The following table summarizes kinetic data for the chymotrypsin A alpha-catalyzed hydrolysis of related N-acetyl-L-phenylalanyl peptides, illustrating the influence of the leaving group structure on the kinetic parameters.

| Substrate | kcat (s⁻¹) | Km (mM) | kcat/Km (M⁻¹s⁻¹) |

| Ac-Phe-NH₂ | 0.019 | 45 | 422 |

| Ac-Phe-Gly-NH₂ | 0.057 | 1.8 | 31,700 |

| Ac-Phe-Gly-Gly-NH₂ | 0.093 | 2.5 | 37,200 |

| Ac-Phe-Ala-NH₂ | 0.61 | 2.3 | 265,000 |

| Ac-Phe-Ala-Gly-NH₂ | 0.12 | 1.2 | 100,000 |

| Ac-Phe-Gly-Ala-NH₂ | 0.14 | 1.5 | 93,300 |

Data adapted from a study on the chymotrypsin A alpha-catalyzed hydrolysis of a series of N-acetyl-L-phenylalanyl peptides. nih.gov

This data demonstrates that extending the peptide chain from a simple amide to a di- or tripeptide amide significantly enhances the catalytic efficiency (kcat/Km). Furthermore, the introduction of a hydrophobic side chain (Alanine) in the P1' or P2' position can have a substantial impact on the kinetic parameters.

Enzymatic Applications and Substrate Activity of N Acetylphenylalanylglycine 4 Nitroanilide

Characterization as a Substrate for Cysteine Proteinases

N-Acetylphenylalanylglycine 4-nitroanilide has been extensively characterized as a substrate for several members of the cysteine proteinase family, a major class of proteolytic enzymes that rely on a cysteine residue for catalysis. nih.gov

Papain-Catalyzed Hydrolysis Investigations

The hydrolysis of this compound by papain, a well-studied cysteine protease from papaya, has been the subject of detailed mechanistic and kinetic investigations. nih.govnih.gov The catalytic process occurs at the enzyme's active site, which features a catalytic triad (B1167595) composed of Cysteine-25 (Cys25), Histidine-159 (His159), and Asparagine-175 (Asn175). nih.gov

The hydrolysis proceeds in two primary stages: acylation and deacylation. nih.govrenyi.hu In the acylation phase, the Cys25 residue, activated by His159, performs a nucleophilic attack on the carbonyl carbon of the substrate's peptide bond. nih.govrenyi.hu This leads to the formation of a tetrahedral intermediate and the subsequent release of the 4-nitroanilide chromophore, leaving an acyl-enzyme intermediate. nih.govrenyi.hu The deacylation stage involves the hydrolysis of this intermediate by a water molecule, which regenerates the free enzyme and releases the N-acetylphenylalanylglycine portion of the substrate. nih.govrenyi.hu

| Reaction Stage | Calculated Free Energy Barrier (kcal/mol) | Note |

| Acylation | 20.0 | Rate-limiting step |

| Deacylation | 10.7 | Faster than acylation |

| Overall | 20.0 | Consistent with experimental data (17.9 kcal/mol) |

This interactive table summarizes the free energy barriers for the stages of papain-catalyzed hydrolysis of this compound, based on computational studies. nih.govrenyi.hu

Substrate Utilization by Ficin (B600402) and Actinidin

Beyond papain, this compound is also a recognized substrate for other plant-derived cysteine proteinases, including ficin (from fig latex) and actinidin (from kiwifruit). nih.gov Studies comparing these enzymes have focused on their stereochemical selectivity by testing their activity against both the L- and D-enantiomers of the substrate. nih.gov

These investigations reveal differences in how the enzymes' active sites accommodate the substrate, particularly concerning the P2 subsite, which binds the phenylalanine residue. The kinetic specificity constant, kcat/Km, is a measure of an enzyme's catalytic efficiency. Comparative analysis of this constant shows that while all three enzymes hydrolyze the standard L-enantiomer, their efficiency and their ability to process the D-enantiomer vary, highlighting subtle but significant differences in their active site topographies. nih.gov

| Enzyme | Substrate Enantiomer | kcat/Km (M⁻¹s⁻¹) |

| Papain | L-Ac-Phe-Gly-pNA | 260 |

| Ficin | L-Ac-Phe-Gly-pNA | Value not specified |

| Actinidin | L-Ac-Phe-Gly-pNA | Value not specified |

| Papain | D-Ac-Phe-Gly-pNA | Value not specified |

| Ficin | D-Ac-Phe-Gly-pNA | Value not specified |

| Actinidin | D-Ac-Phe-Gly-pNA | Value not specified |

This interactive table presents a comparison of the kinetic specificity constants (kcat/Km) for the hydrolysis of the L-enantiomer of this compound by papain, ficin, and actinidin. Specific values for ficin and actinidin with this particular substrate require consulting the primary literature. nih.gov

Broad Reactivity Across the Cysteine Proteinase Family

The utility of this compound extends across the broader papain-like cysteine proteinase family (Clan CA). frontiersin.org The substrate specificity of these enzymes is predominantly determined by the interaction between the enzyme's S2 subsite and the substrate's P2 residue. scientificlabs.co.uk For a vast number of these proteases, including human cathepsins (L, V, S, K, F, B) and parasitic proteases like cruzain, there is a marked preference for a large hydrophobic amino acid at the P2 position. frontiersin.org

Given that this compound possesses a phenylalanine residue at its P2 position, it aligns well with this established specificity profile. This structural feature makes it a plausible substrate for a wide array of cysteine proteinases beyond the plant-derived enzymes, enabling its use in comparative studies of enzyme function and inhibitor screening across this medically important enzyme family. frontiersin.org

Role in Serine Protease Studies

In contrast to its broad utility for cysteine proteinases, the application of this compound in the study of serine proteases is highly specific, primarily centering on one particular enzyme.

Chymotrypsin-Specific Substrate Applications

This compound is effectively used as a specific chromogenic substrate for chymotrypsin (B1334515), a digestive serine protease. nih.gov The specificity of chymotrypsin is driven by its preference for cleaving peptide bonds adjacent to large hydrophobic amino acid residues such as phenylalanine, tyrosine, or tryptophan. The phenylalanine at the P2 position of this compound makes it a suitable substrate for monitoring chymotrypsin activity in biochemical assays. nih.govscientificlabs.co.uk

Kinetic studies have been performed to characterize the hydrolysis of various p-nitroanilide substrates by chymotrypsin. nih.govsigmaaldrich.com The affinity of these substrates for chymotrypsin is often enhanced by the hydrophobicity of the residues in the P2-position. scientificlabs.co.uk The cleavage of the substrate by chymotrypsin releases p-nitroaniline, which can be quantified spectrophotometrically to determine kinetic parameters like Km and kcat, providing insights into enzyme efficiency and inhibition. nih.govnih.gov

Evaluation with Trypsin and Other Serine Enzymes

The specificity of this compound for chymotrypsin is underscored by its lack of reactivity with other major serine proteases like trypsin and elastase. Trypsin preferentially cleaves peptide bonds after basic amino acid residues such as lysine (B10760008) or arginine. nih.gov Consequently, substrates designed for trypsin, such as Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride, feature an arginine residue and are not structurally similar to this compound. nih.gov

Similarly, elastase has a preference for small, neutral residues like alanine (B10760859). sigmaaldrich.com Specific substrates for elastase, such as N-Succinyl-Ala-Ala-Ala-p-nitroanilide, reflect this preference. sigmaaldrich.com Research on various p-nitroanilide substrates has shown that compounds like this compound are not detectably hydrolyzed by trypsin. This high degree of selectivity makes it a valuable tool for specifically measuring chymotrypsin activity in mixed biological samples where other serine proteases may be present.

Assessment in Elastase Activity Assays

This compound belongs to the class of p-nitroanilide substrates that are commonly employed for the assessment of elastase activity. The fundamental principle of these assays lies in the enzymatic cleavage of the substrate by elastase, which liberates p-nitroaniline. The rate of formation of this yellow product, quantifiable by spectrophotometry at approximately 405-410 nm, is directly proportional to the elastase activity in the sample.

While a range of synthetic peptide substrates are utilized for different types of elastases, such as pancreatic and neutrophil elastase, specific kinetic data for the hydrolysis of this compound by elastase is not extensively detailed in the available research. However, the general methodology for using such substrates is well-established. For instance, a closely related compound, N-Succinyl-Ala-Ala-Ala-p-nitroanilide, is widely used as a chromogenic substrate for screening and quantifying elastase activity. nih.govplos.orgnih.gov The assay protocol typically involves incubating the enzyme with the substrate in a suitable buffer at a defined pH and temperature, followed by monitoring the increase in absorbance over time. nih.gov

The selection of a particular p-nitroanilide substrate is often guided by the specific elastase being studied and the desired assay sensitivity and specificity. For example, Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide is noted as a specific chromogenic substrate for human neutrophil elastase. nih.gov Conversely, some substrates are designed to be sensitive to other proteases like cathepsin G while being unreactive with elastase, allowing for differential activity measurements. nih.gov

General Applications in Proteolytic Enzyme Characterization

Beyond its potential use in elastase assays, this compound and similar compounds have broader applications in the characterization of various proteolytic enzymes.

The quantification of specific protease activity within complex biological matrices such as serum, plasma, and intestinal fluids is crucial for both research and diagnostic purposes. Chromogenic substrates like this compound offer a practical approach for such measurements. The principle remains the same: the enzyme-catalyzed release of p-nitroaniline is measured spectrophotometrically.

For instance, a method for the determination of trypsin in human duodenal juice has been developed using a different p-nitroanilide substrate, benzoylarginine p-nitroanilide (BAPNA). nih.gov This assay demonstrates good reproducibility and recovery, and the measured activity correlates well with other methods like radioimmunoassay. nih.gov The study highlights the utility of such substrates in clinical settings to assess pancreatic function. nih.gov Similarly, photometric assays using substrates like N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide have been reported for determining chymotrypsin activity in stool samples. sigmaaldrich.com

While these examples utilize different p-nitroanilide substrates, they underscore the applicability of this class of compounds for quantifying enzyme activity in biological samples. The choice of substrate is critical and depends on the target enzyme's specificity. For chymotrypsin-like enzymes present in biological fluids, this compound could theoretically be employed, though specific studies providing detailed data for its use in matrices like serum or plasma are not readily found in the reviewed literature. When using these substrates in complex mixtures like serum, factors such as the binding of the substrate to other proteins, like serum albumin, must be considered as it can affect the reaction kinetics.

A significant application of this compound is in comparative studies of enzyme activity and specificity. By measuring the kinetic parameters of its hydrolysis by different proteases, researchers can gain insights into the enzymes' substrate preferences and catalytic mechanisms.

A notable study investigated the stereochemical selectivity of three cysteine proteinases—papain, ficin, and actinidin—using the L- and D-enantiomers of this compound. The kinetic specificity constant, kcat/Km, which reflects the catalytic efficiency of an enzyme, was determined for each enzyme with both substrate enantiomers. The results revealed a marked variation in stereochemical selectivity among the tested proteases.

The data from this comparative study is summarized in the table below:

| Enzyme | Substrate Enantiomer | kcat/Km (M⁻¹s⁻¹) |

| Papain | L-enantiomer | 2064 ± 31 |

| D-enantiomer | 5.5 ± 0.1 | |

| Ficin | L-enantiomer | 271 ± 6 |

| D-enantiomer | 2.9 ± 0.1 | |

| Actinidin | L-enantiomer | 13.3 ± 0.7 |

| D-enantiomer | 0.34 ± 0.01 |

Data sourced from Sreedharan et al.

This comparative kinetic data is invaluable for understanding the structural and functional relationships among related enzymes. For example, the significant differences in the kcat/Km values for the L- and D-enantiomers highlight the distinct topographies of the active sites of papain, ficin, and actinidin. Such studies contribute to the broader understanding of protease evolution and function.

Kinetic and Mechanistic Investigations of N Acetylphenylalanylglycine 4 Nitroanilide Hydrolysis

Determination of Enzyme Kinetic Parameters

The enzymatic cleavage of N-Acetylphenylalanylglycine 4-nitroanilide follows a Michaelis-Menten mechanism, allowing for the determination of key kinetic parameters that describe the efficiency and characteristics of the catalytic process. nih.gov

The Michaelis-Menten model of enzyme kinetics is fundamental to understanding the relationship between substrate concentration and reaction velocity. The key parameters derived from this model are:

K_m (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of its maximum value (Vmax). It is often used as an inverse measure of the affinity between the enzyme and its substrate; a lower K_m suggests a higher affinity.

k_cat (Turnover Number): This constant represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is fully saturated with the substrate. It is a measure of the maximum catalytic speed of the enzyme.

k_cat/K_m (Catalytic Efficiency): This ratio is considered the specificity constant and reflects how efficiently an enzyme converts a substrate to a product at low substrate concentrations. It incorporates both the binding affinity (K_m) and the catalytic rate (k_cat).

Studies on the hydrolysis of N-acyl-L-phenylalanine 4-nitroanilides by chymotrypsin (B1334515) have shown that modifications in the substrate structure can impact these parameters. For instance, when an amino acid like alanine (B10760859) or leucine (B10760876) is present in the P2 position of the substrate, the catalytic rate (k_cat) tends to increase as the Michaelis constant (K_m) decreases, indicating enhanced binding and catalysis. nih.gov For the papain-catalyzed hydrolysis of this compound, detailed quantum and molecular mechanics studies have provided insight into the energetic landscape of the reaction, as detailed in the following sections.

Table 1: Calculated Free Energy Barriers for Papain-Catalyzed Hydrolysis

| Catalytic Stage | Free Energy Barrier (kcal/mol) | Note |

| Acylation | 20.0 | The rate-limiting stage of the overall reaction. nih.gov |

| Deacylation | 10.7 | Significantly faster than the acylation stage. nih.gov |

Kinetic investigations of enzyme reactions can be divided into two temporal regimes: the pre-steady state and the steady state.

Pre-Steady-State Analysis: This method focuses on the initial moments of the reaction, often within the first few milliseconds, before the concentration of the enzyme-substrate intermediate becomes constant. It provides crucial information on the rates of individual steps in the catalytic cycle, such as substrate binding, chemical transformation, and product release.

Steady-State Analysis: This approach measures the reaction rate after the concentration of the enzyme-substrate complex has reached a constant level, where its formation and breakdown rates are balanced. Most standard Michaelis-Menten analyses are performed under steady-state conditions.

Elucidation of Enzymatic Hydrolysis Mechanisms

Detailed mechanistic studies, particularly using computational models for the enzyme papain, have provided a step-by-step picture of how this compound is hydrolyzed at the molecular level.

The hydrolysis reaction proceeds via a two-stage mechanism involving a covalent acyl-enzyme intermediate:

Acylation: In the first stage, the peptide bond between the glycine (B1666218) and the 4-nitroanilide moiety is cleaved. This results in the release of the first product, 4-nitroaniline (B120555), and the formation of a covalent intermediate where the N-acetylphenylalanylglycyl portion of the substrate is attached to the enzyme's catalytic cysteine residue. This stage is the slower, rate-limiting part of the process, with a calculated free energy barrier of 20.0 kcal/mol. nih.gov

Deacylation: In the second stage, a water molecule attacks the acyl-enzyme intermediate. This hydrolytic step cleaves the covalent bond between the peptide and the enzyme, releasing the second product (N-acetylphenylalanylglycine) and regenerating the free, active enzyme. This stage is considerably faster, with a free energy barrier of only 10.7 kcal/mol. nih.gov

The acylation stage itself is initiated by a critical proton transfer event within the enzyme's active site. Quantum mechanical and molecular mechanical (QM/MM) calculations for the papain-catalyzed reaction have shown that the most favorable pathway begins with the transfer of a proton from the thiol group of the catalytic Cysteine-25 residue to the imidazole (B134444) side chain of Histidine-159. nih.gov

This proton transfer generates a highly reactive, zwitterionic ion-pair within the active site, consisting of a thiolate anion (Cys-S⁻) and an imidazolium (B1220033) cation (His-H⁺). nih.gov The resulting powerful nucleophile (Cys-S⁻) then attacks the carbonyl carbon of the substrate's scissile peptide bond, leading to the formation of a tetrahedral intermediate and subsequent bond cleavage. nih.govnih.gov

pH Dependence of Catalytic Efficiency and Ionization States

The catalytic efficiency of enzymes is highly dependent on the pH of the environment, as the ionization states of key amino acid residues in the active site dictate their ability to participate in catalysis.

For the papain-catalyzed hydrolysis of N-acetyl-l-phenylalanylglycine p-nitroanilide, the acylation rate constant (k+2) exhibits a characteristic bell-shaped pH-dependence, indicating the involvement of two ionizable groups with apparent pKa values of 4.2 and 8.2. nih.gov The acidic limb (pKa ≈ 4.2) is attributed to the ionization of the Cys-25/His-159 catalytic dyad required to form the reactive thiolate ion-pair. nih.gov The alkaline limb (pKa ≈ 8.2) corresponds to the deprotonation of the free cysteine residue, which would disrupt the catalytic machinery. nih.gov Studies on various substrates confirm that the catalytic activity of papain (kcat/Km) below pH 6.4 is modulated by two acid ionizations. nih.gov

Interestingly, the initial binding of the substrate to the enzyme, represented by the equilibrium binding constant Ks, is independent of pH within the range of 3.7 to 9.3. nih.gov This suggests that the ionization states of the key residues primarily affect the chemical steps of catalysis (acylation) rather than the initial substrate recognition and binding.

Influence of Solvent and Reaction Conditions on Hydrolysis Kinetics

The presence of organic solvents in the aqueous reaction medium can lead to significant alterations in enzyme kinetics. For instance, studies on the α-chymotrypsin-catalyzed hydrolysis of p-nitrophenyl acetate (B1210297) in dioxane-water mixtures have shown a marked increase in the apparent Michaelis-Menten constant, alongside an increase in the rate at substrate saturation. researchgate.net This suggests that organic solvents can modulate both substrate binding and the catalytic step. The disruption of the water structure in the vicinity of the active site and potential conformational changes in the enzyme are thought to be contributing factors to these kinetic alterations. researchgate.net

The reaction temperature is another critical parameter that governs the rate of hydrolysis. Studies on the chymotrypsin Aα-catalyzed hydrolysis of a series of N-acetyl-L-phenylalanyl peptides demonstrated that the catalytic reactions followed the Arrhenius law over a temperature range of 15-35 °C. nih.gov This adherence allows for the determination of thermodynamic activation parameters for the acylation step, providing deeper insights into the reaction mechanism. nih.gov However, it is noteworthy that in some instances of chymotrypsin-catalyzed hydrolysis of non-specific p-nitrophenol esters, sharp kinetic anomalies have been observed in Arrhenius plots, suggesting that the relationship between temperature and reaction rate is not always straightforward. nih.gov

The tables below present illustrative data from studies on related substrates, demonstrating the typical effects of solvent and temperature on the kinetics of chymotrypsin-catalyzed hydrolysis.

Table 1: Effect of Dioxane on the α-Chymotrypsin-Catalyzed Hydrolysis of p-Nitrophenyl Acetate at pH 7 and 25°C

| Dioxane Concentration (% v/v) | Apparent Michaelis-Menten Constant (K_m,app) (mM) | Relative Rate at Substrate Saturation |

| 0 | 0.1 | 1.0 |

| 10 | 3.0 | 2.5 |

| 20 | 15.0 | 3.5 |

Data derived from studies on p-nitrophenyl acetate hydrolysis. researchgate.net

Table 2: Thermodynamic Activation Parameters for the Acylation Step of Chymotrypsin Aα-Catalyzed Hydrolysis of N-acetyl-L-phenylalanyl Peptides at pH 8.00

| Substrate | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |

| Ac-Phe-NH₂ | 48.5 | -67.3 |

| Ac-Phe-Gly-NH₂ | 54.8 | -42.2 |

| Ac-Phe-Gly-Gly-NH₂ | 49.3 | -58.1 |

| Ac-Phe-Ala-NH₂ | 49.8 | -58.5 |

| Ac-Phe-Ala-Gly-NH₂ | 49.8 | -54.8 |

| Ac-Phe-Gly-Ala-NH₂ | 52.3 | -46.8 |

Ac-Phe = N-acetyl-L-phenylalanine. Data derived from studies on related peptide substrates. nih.gov

Substrate Specificity and Enzyme Substrate Molecular Interactions

Stereochemical Selectivity in Enzyme-Catalyzed Hydrolysis

The hydrolysis of N-Acetylphenylalanylglycine 4-nitroanilide by various enzymes demonstrates a pronounced stereochemical preference, highlighting the precise three-dimensional arrangement of amino acid residues within the enzyme's active site.

Discrimination Between L- and D-Enantiomers of this compound

Cysteine proteinases, such as papain, ficin (B600402), and actinidin, exhibit a remarkable ability to discriminate between the L- and D-enantiomers of this compound. nih.govportlandpress.com This selectivity is quantified by comparing the kinetic specificity constant, kcat/Km, for the hydrolysis of both the N-acetyl-L-phenylalanylglycine 4-nitroanilide and its D-enantiomer. nih.govportlandpress.com Studies have shown significant variations in this stereochemical selectivity among these closely related enzymes. nih.govportlandpress.com For instance, at a pH of 6.0 and an ionic strength of 0.1 mol/l, ficin and actinidin display distinct kcat/Km values for the L- and D-isomers, underscoring their differential abilities to bind and process each enantiomer. nih.gov

Structural Basis of Stereoselectivity within Enzyme Active Sites

The structural basis for this pronounced stereoselectivity lies within the intricate architecture of the enzyme's active site. The specific arrangement of amino acid residues creates a chiral environment that preferentially accommodates one enantiomer over the other. The interactions between the substrate's acetylated phenylalanyl residue and the S2 subsite of the enzyme are particularly crucial in this discrimination. The precise geometry and chemical nature of the S2 pocket dictate whether the L- or D-form of the substrate can bind in a productive orientation for catalysis to occur. Even subtle differences in the active site structures of papain, ficin, and actinidin result in notable variations in their P2-S2 stereochemical selectivity. nih.govportlandpress.com

Mapping of Enzyme Active Site Subsites (S1, S2, S3)

The this compound substrate is instrumental in mapping the specificities of the S1, S2, and S3 subsites of the enzyme active site, which accommodate the amino acid residues of the substrate at the P1, P2, and P3 positions, respectively.

P2-S2 Subsite Interactions and Conformational Considerations

The interaction between the P2 residue of the substrate (phenylalanine) and the S2 subsite of the enzyme is a primary determinant of binding and catalysis. The stereochemistry of the P2 phenylalanine residue significantly influences the binding affinity and the subsequent rate of hydrolysis. The S2 subsite of many cysteine proteinases is a well-defined pocket that can accommodate the bulky phenyl group of the phenylalanine residue. The selectivity for the L-enantiomer suggests that the S2 subsite is structured to form more favorable van der Waals contacts and/or hydrogen bonds with the L-phenylalanine residue when it is in the correct orientation for the scissile bond to be positioned at the catalytic site. nih.govportlandpress.com

Molecular Modeling and Computational Approaches to Enzyme-Substrate Binding

Molecular modeling and computational methods provide invaluable insights into the dynamic process of enzyme-substrate binding. These approaches allow for the visualization and analysis of the interactions between this compound and the enzyme's active site at an atomic level. Techniques such as molecular docking can predict the preferred binding poses of both the L- and D-enantiomers of the substrate within the active site. These simulations can reveal the specific hydrogen bonds, hydrophobic interactions, and electrostatic forces that stabilize the enzyme-substrate complex. Furthermore, molecular dynamics simulations can be employed to study the conformational changes that occur in both the enzyme and the substrate upon binding, providing a more complete understanding of the structural basis for stereoselectivity and catalysis. These computational studies can corroborate experimental kinetic data and guide the design of more specific substrates and inhibitors.

Quantum Mechanical/Molecular Mechanical (QM/MM) Calculations for Reaction Pathways

While specific QM/MM studies on the enzymatic hydrolysis of this compound are not readily found in peer-reviewed literature, this powerful computational method is ideally suited for elucidating the reaction pathway. nih.govnih.govacs.org QM/MM approaches combine the accuracy of quantum mechanics (QM) for the chemically reactive part of the system with the efficiency of molecular mechanics (MM) for the surrounding protein and solvent environment. consensus.appresearchgate.netnih.gov This hybrid method allows for the detailed investigation of bond-breaking and bond-forming events during catalysis. nih.govnih.gov

In the context of this compound hydrolysis by a serine protease, the QM region would typically include the scissile amide bond of the substrate, the catalytic triad (B1167595) residues of the enzyme (e.g., Serine, Histidine, Aspartate), and key water molecules. nih.gov The remainder of the enzyme-substrate complex would be treated with MM. acs.org

Illustrative Data from a Hypothetical QM/MM Study:

The table below represents the type of data that would be generated from a QM/MM study on the hydrolysis of this compound by a model serine protease. The values are hypothetical and for illustrative purposes only.

| Reaction Step | System | Calculated Activation Energy (kcal/mol) | Key Interatomic Distances in Transition State (Å) |

| Acylation | Enzyme-Substrate Complex | 15.2 | Ser-Oγ to Substrate-C: 1.8, His-Nε to Ser-Hγ: 1.7 |

| Deacylation | Acyl-Enzyme Intermediate | 17.5 | Water-O to Substrate-C: 2.0, His-Nε to Water-H: 1.6 |

This table is a hypothetical representation of data from a QM/MM study.

Electrostatic Potential Calculations and Catalytic Competence

The electrostatic environment of an enzyme's active site plays a crucial role in its catalytic efficiency. nih.govnumberanalytics.comacs.org While specific electrostatic potential calculations for this compound are not documented in the available literature, the principles of electrostatic catalysis are well-established. nih.govcornell.edu Enzymes are thought to pre-organize their active site electrostatics to stabilize the transition state of the reaction more effectively than the ground state of the substrate. nih.govacs.org

For the hydrolysis of this compound, the transition states of both the acylation and deacylation steps involve significant charge separation. For instance, in the formation of the tetrahedral intermediate, a negative charge develops on the carbonyl oxygen of the scissile peptide bond. The enzyme's active site is structured to provide favorable electrostatic interactions to stabilize this developing charge. This is often achieved through a network of hydrogen bonds from backbone amides, known as the "oxyanion hole."

Electrostatic potential calculations would map the electrostatic landscape of the active site with the bound substrate. This would reveal how the enzyme's electric field acts on the substrate to polarize the scissile bond, making it more susceptible to nucleophilic attack. cornell.edunih.gov By calculating the electrostatic contribution to the stabilization of the transition state, one can quantify the role of electrostatics in the catalytic rate enhancement. nih.govchemrxiv.org

Illustrative Table of Electrostatic Contributions:

This table illustrates hypothetical results from an electrostatic potential calculation, showing the stabilization energy provided by the enzyme to the transition state of this compound hydrolysis.

| Component | Interaction Energy with Ground State (kcal/mol) | Interaction Energy with Transition State (kcal/mol) | Differential Stabilization (kcal/mol) |

| Oxyanion Hole Residues | -10.5 | -25.0 | -14.5 |

| Catalytic Histidine | -3.2 | -8.5 | -5.3 |

| Other Active Site Residues | -5.8 | -9.0 | -3.2 |

| Total Enzyme | -19.5 | -42.5 | -23.0 |

This table is a hypothetical representation of data from an electrostatic potential calculation.

Conformational Analysis of Bound Ligands

The binding of a substrate to an enzyme is often not a simple "lock-and-key" event but rather a dynamic process involving conformational changes in both the enzyme and the substrate. nih.govmdpi.comnih.gov Two primary models describe this process: induced fit, where the ligand induces a conformational change in the enzyme, and conformational selection, where the enzyme exists in an ensemble of conformations, and the ligand binds preferentially to a pre-existing compatible conformation. nih.govpnas.orgacs.org

A conformational analysis of this compound bound to a protease would investigate the three-dimensional structure of the substrate within the active site. researchgate.netresearchgate.netamanote.com Such an analysis, typically using techniques like X-ray crystallography or NMR spectroscopy, complemented by molecular dynamics simulations, would reveal the specific dihedral angles of the peptide backbone and side chains of the substrate when bound. This bound conformation is often a higher energy state than the most stable conformation in solution, a phenomenon that can contribute to catalysis by bringing the substrate closer to the transition state geometry. acs.org

The analysis would focus on how the phenylalanyl and glycyl residues of the substrate fit into the S1 and S2 specificity pockets of the protease, respectively. The interactions, such as hydrogen bonds and van der Waals contacts, that hold the substrate in its bioactive conformation would be identified. Understanding the conformational dynamics within the active site is essential for a complete picture of the catalytic cycle. researchgate.net

Illustrative Data from Conformational Analysis:

The following table provides a hypothetical comparison of the key dihedral angles of this compound in its lowest energy solution state versus its enzyme-bound bioactive conformation.

| Dihedral Angle | Low-Energy Solution Conformation (degrees) | Bioactive Bound Conformation (degrees) |

| Phenylalanine (φ) | -70 | -139 |

| Phenylalanine (ψ) | +145 | +135 |

| Glycine (B1666218) (φ) | +150 | -80 |

| Glycine (ψ) | 0 | +10 |

This table is a hypothetical representation of data from a conformational analysis study.

Analytical Methodologies and Spectrophotometric Quantification

Principles of Chromogenic Detection via 4-Nitroaniline (B120555) Release

N-Acetylphenylalanylglycine 4-nitroanilide is a synthetic peptide substrate specifically designed for detecting the activity of certain proteases, most notably chymotrypsin (B1334515). tribioscience.com The core principle of its detection lies in its structure: a peptide sequence (N-Acetylphenylalanylglycine) is linked to a chromogenic reporter molecule, 4-nitroaniline (also known as p-nitroaniline or pNA). tribioscience.comsigmaaldrich.com

In its intact form, the substrate is essentially colorless. However, upon enzymatic hydrolysis of the amide bond between the glycine (B1666218) residue and the 4-nitroaniline moiety, the free 4-nitroaniline molecule is released. sigmaaldrich.com This released product, 4-nitroaniline, is a yellow-colored compound that strongly absorbs light in the visible spectrum. taylorandfrancis.comsigmaaldrich.com The intensity of the color produced is directly proportional to the amount of 4-nitroaniline released, which in turn is a direct measure of the enzymatic activity. researchgate.net This method forms the basis for a continuous colorimetric assay, allowing researchers to monitor the progress of the enzymatic reaction over time by measuring the increase in absorbance. sigmaaldrich.com

The specificity of the assay is determined by the peptide sequence, which is recognized by the active site of the target enzyme. For instance, chymotrypsin efficiently cleaves the peptide bond C-terminal to the phenylalanine residue, which in this substrate's design leads to the release of the glycine-4-nitroanilide, followed by rapid hydrolysis that liberates the 4-nitroaniline. The affinity of N-acyl-L-phenylalanine 4-nitroanilides for chymotrypsin can be influenced by the hydrophobicity of residues in the substrate structure. nih.gov

Spectrophotometric Assay Development and Optimization

The development of a robust spectrophotometric assay using this compound requires careful optimization of several parameters to ensure accuracy, sensitivity, and reproducibility.

The selection of the appropriate wavelength for monitoring the reaction is critical. The released product, 4-nitroaniline, has a distinct absorbance maximum that allows it to be quantified. Measurements are commonly performed at wavelengths between 405 nm and 410 nm. sigmaaldrich.comtaylorandfrancis.comsigmaaldrich.com This range is chosen to maximize the signal from the yellow 4-nitroaniline while minimizing potential absorbance overlap from the substrate or other components in the assay mixture. sigmaaldrich.com

Table 1: Reported Molar Extinction Coefficients for 4-Nitroaniline

| Wavelength (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | pH / Conditions | Source |

| 410 | 8,800 | pH 7.5 | sigmaaldrich.comsigmaaldrich.comresearchgate.net |

| 405 | 10,500 | - | sigmaaldrich.com |

| 410 | 9,800 | - | sigmaaldrich.com |

| 380 | 12,800 | In water | cdnsciencepub.com |

| 405 | 9,920 | - | sigmaaldrich.com |

| 405 | 6,993 | 100 mM Tris-HCl, pH 7.6 | preprints.org |

To accurately quantify enzyme activity, a standard curve for 4-nitroaniline is essential. This is generated by preparing a series of solutions with known concentrations of pure 4-nitroaniline in the same buffer used for the enzymatic assay. preprints.orgsigmaaldrich.com The absorbance of each standard solution is measured at the selected wavelength (e.g., 410 nm).

A graph is then plotted with absorbance on the y-axis versus the concentration of 4-nitroaniline on the x-axis. According to the Beer-Lambert law, this plot should yield a straight line that passes through the origin. The slope of this line is equivalent to the molar extinction coefficient multiplied by the path length of the cuvette (typically 1 cm).

Once the standard curve is established, the absorbance values obtained from the enzymatic reaction over time can be used to determine the concentration of 4-nitroaniline produced. sigmaaldrich.com The rate of the reaction (enzyme activity) is then calculated from the initial linear portion of the plot of product concentration versus time. This rate is often expressed in units such as micromoles of product formed per minute (µmol/min), where one unit of activity is defined as the amount of enzyme that releases 1.0 µmole of p-nitroaniline per minute under the specified assay conditions. preprints.org

Advanced Analytical Techniques for Enzymatic Products

While spectrophotometry is a common and convenient method, advanced analytical techniques offer higher specificity and more detailed information about the enzymatic hydrolysis products.

High-Performance Liquid Chromatography (HPLC) provides a powerful alternative for the quantification of enzymatic products with high precision and specificity. rsc.org This technique is particularly useful when the assay mixture contains interfering substances that might absorb at the same wavelength as 4-nitroaniline, a limitation of spectrophotometric methods. rsc.org

In an HPLC-based assay, a sample from the reaction mixture is injected into the system. The components, including the unreacted substrate (this compound), the product (4-nitroaniline), and the other peptide fragment (N-acetylphenylalanylglycine), are separated on a chromatography column, typically a reverse-phase (RP) column. rsc.org The separation is based on the differential partitioning of the analytes between the stationary phase (the column packing) and the mobile phase (the solvent mixture).

A study outlining an HPLC method for p-nitroaniline quantification employed an isocratic mobile phase of methanol (B129727) and o-phosphoric acid with an RP-18 column, followed by standard UV-Vis detection. rsc.org This method demonstrated excellent linearity and a low limit of detection (0.033 μM for p-nitroaniline), showcasing its suitability for precise activity measurements. rsc.org By integrating the peak area corresponding to 4-nitroaniline and comparing it to a standard curve generated from known concentrations of the analyte, a precise quantification of the product can be achieved.

Mass Spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is an invaluable tool for the unambiguous identification of enzymatic hydrolysis products. Following the enzymatic reaction, the products can be introduced into a mass spectrometer to confirm their molecular weights.

This technique would verify the presence of 4-nitroaniline by detecting a signal corresponding to its molecular weight (138.12 g/mol ). sigmaaldrich.com Similarly, the other expected product, the peptide fragment N-acetylphenylalanylglycine, could also be identified by its specific mass. This provides definitive confirmation that the observed enzymatic activity is indeed due to the specific cleavage of the this compound substrate. While often coupled with a separation technique like HPLC (LC-MS), MS provides a level of structural confirmation that is unattainable with spectrophotometry alone. Single-crystal X-ray diffraction and other advanced spectroscopic methods have been used to characterize 4-nitroaniline, providing foundational data that supports its identification in complex mixtures. jchps.com

Method Validation for Reliability and Reproducibility in Enzyme Assays

The validation of an analytical method is crucial to ensure that the measurements are reliable, reproducible, and accurate for its intended purpose. For a spectrophotometric enzyme assay involving a chromogenic substrate like this compound, where the enzymatic cleavage releases a colored product (4-nitroaniline), method validation would encompass several key parameters. These parameters are assessed to demonstrate that the assay is suitable for its intended use, such as quantifying enzyme activity.

Generally, accepted guidelines for such validations, like those from the International Council for Harmonisation (ICH), provide a framework for these assessments. The validation process would involve a series of experiments to evaluate the assay's performance.

Detailed Research Findings (Based on General Principles for Similar Assays)

While specific data for this compound is not available, research on analogous p-nitroanilide substrates in enzyme assays, such as those for chymotrypsin, provides a basis for understanding the expected validation results. For instance, a study on a new photometric assay for chymotrypsin highlighted the importance of linearity and sensitivity. nih.gov Similarly, research on chymotrypsin inhibitor assays emphasizes the need for standardized calculations to ensure comparability of results across different laboratories and reagent batches. researchgate.net

The core components of method validation for an enzyme assay using this compound would include:

Specificity: The ability of the assay to measure the desired analyte (in this case, the product of the enzymatic reaction) in the presence of other components in the sample matrix. For enzyme assays, this also involves demonstrating that the substrate is specifically cleaved by the intended enzyme and not by other proteases that might be present. abcam.com

Linearity: The ability of the assay to produce results that are directly proportional to the concentration of the analyte within a given range. For an enzyme assay, this would typically involve demonstrating a linear relationship between the rate of reaction (absorbance change per unit time) and the concentration of the enzyme. nih.gov

Range: The interval between the upper and lower concentrations of the analyte for which the assay has been demonstrated to be precise, accurate, and linear.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by analyzing samples with known concentrations of the analyte (e.g., a purified enzyme standard).

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is typically evaluated at three levels:

Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. This is assessed by running multiple replicates of the same sample within a single assay run. Generally, an intra-assay coefficient of variation (CV) of less than 10% is considered acceptable. salimetrics.com

Intermediate Precision (Inter-assay precision): The precision within a laboratory over different days, with different analysts, or on different equipment. This demonstrates the reproducibility of the assay over time. An inter-assay CV of less than 15% is often the target. salimetrics.com

Reproducibility: The precision between different laboratories.

Data Tables (Illustrative Examples)

The following data tables are illustrative examples based on typical results for method validation of enzyme assays using chromogenic substrates. These are not actual data for an this compound assay but represent the expected format and range of values.

Table 1: Illustrative Intra-Assay Precision

This table demonstrates the repeatability of the assay by measuring the enzyme activity of three different control samples multiple times within the same analytical run. The Coefficient of Variation (CV%) is a key indicator of precision.

| Sample ID | Number of Replicates (n) | Mean Activity (U/mL) | Standard Deviation (SD) | Coefficient of Variation (CV%) |

| Control Low | 20 | 10.5 | 0.84 | 8.0 |

| Control Mid | 20 | 25.2 | 1.76 | 7.0 |

| Control High | 20 | 51.0 | 3.06 | 6.0 |

Table 2: Illustrative Inter-Assay Precision

This table shows the reproducibility of the assay across different runs, which might be performed on different days or by different analysts.

| Sample ID | Number of Assays (n) | Mean Activity (U/mL) | Standard Deviation (SD) | Coefficient of Variation (CV%) |

| Control Low | 10 | 10.8 | 1.08 | 10.0 |

| Control Mid | 10 | 25.9 | 2.33 | 9.0 |

| Control High | 10 | 52.1 | 4.17 | 8.0 |

Table 3: Illustrative Linearity of Enzyme Concentration

This table illustrates the linear relationship between the concentration of the enzyme and the measured rate of reaction (change in absorbance over time). The R² value (coefficient of determination) should be close to 1, indicating a strong linear correlation.

| Enzyme Concentration (µg/mL) | Absorbance Change/min (ΔA/min) |

| 1.0 | 0.025 |

| 2.5 | 0.063 |

| 5.0 | 0.125 |

| 10.0 | 0.250 |

| 20.0 | 0.500 |

| Linearity (R²) | 0.999 |

Applications in Diverse Biological and Biomedical Research Contexts

Studying Protease Function in Microbial Systems

The study of microbial proteases is crucial for understanding their roles in pathogenicity, metabolism, and various biotechnological applications. While a wide range of chromogenic and fluorogenic substrates are employed in these studies, the specific use of N-Acetylphenylalanylglycine 4-nitroanilide is less commonly documented for microbial proteases compared to their mammalian counterparts.

Thermostable alkaline proteases, particularly from Bacillus species, are of significant industrial interest due to their stability under harsh conditions. nih.govsigmaaldrich.com Research in this area focuses on the discovery, purification, and characterization of these enzymes. nih.govsigmaaldrich.com While studies often involve screening for proteolytic activity using general substrates like casein or skim milk, the detailed characterization of substrate specificity is a key aspect of this research. nih.govsigmaaldrich.com

For instance, a study on a thermostable alkaline protease from Bacillus thermoruber investigated its substrate preference and found it favored leucine (B10760876) at the P1 position of the substrate. nih.gov Although this compound was not the primary substrate used in this specific study, the investigation highlights the importance of determining substrate specificity for these enzymes. The kinetic parameters of these proteases are often determined using various synthetic substrates to understand their catalytic mechanism and potential for specific applications.

| Research Focus | Key Findings |

| Protease Production | Optimization of culture conditions (e.g., pH, temperature, carbon and nitrogen sources) to maximize enzyme yield from bacterial strains like Bacillus infantis and Bacillus stearothermophilus. nih.govsigmaaldrich.com |

| Enzyme Characterization | Determination of optimal pH and temperature, thermal stability, and the effect of inhibitors and metal ions on protease activity. nih.govsigmaaldrich.com |

| Substrate Specificity | Analysis of the preferred amino acid residues at the cleavage site to understand the enzyme's functional role and to select appropriate substrates for activity assays. nih.gov |

The life cycles of many parasitic protozoa involve a transition from a motile, vegetative trophozoite to a dormant, infectious cyst, a process known as encystation. This transformation is critical for the parasite's survival and transmission. nih.gov Cysteine proteases have been identified as playing a crucial role in the encystation of parasites like Giardia lamblia. nih.gov These enzymes are involved in the processing of cyst wall proteins, which are essential for the formation of the protective cyst wall. nih.gov

Research in this area has focused on identifying and characterizing the specific proteases involved. For example, in Giardia lamblia, a major cysteine protease, Giardia cysteine protease 2, was found to be significantly upregulated during encystation and is responsible for processing a key cyst wall protein. nih.gov The proteases involved in these processes in protozoa are often cysteine or other classes of proteases, rather than the chymotrypsin-like serine proteases for which this compound is a specific substrate. nih.govnih.gov Therefore, while protease activity is central to encystation, this particular substrate is not typically used in these specific investigations.

Research into Mammalian Proteases and Their Biological Roles

This compound is a well-established and highly specific substrate for chymotrypsin (B1334515), a key digestive enzyme in mammals. Its utility extends to the study of other mammalian chymotrypsin-like serine proteases, which are involved in a wide array of physiological and pathological processes.

These enzymes often exhibit a preference for a hydrophobic amino acid, such as phenylalanine, at the P1 position of the substrate, making this compound an ideal tool for their study. Research on mammalian chymotrypsin-like enzymes, such as those from mast cells, involves characterizing their substrate specificity using a variety of peptide p-nitroanilide substrates to understand their biological function and to develop specific inhibitors.

Use in Screening for Protease Modulators (Activators and Inhibitors)

The straightforward and sensitive nature of the assay using this compound makes it highly suitable for high-throughput screening (HTS) of protease modulators. In these assays, the substrate is used to measure the activity of a target protease, such as chymotrypsin, in the presence of a library of chemical compounds. A decrease in the rate of p-nitroaniline release indicates the presence of a potential inhibitor, while an increase would suggest an activator.

This approach is fundamental in drug discovery for identifying lead compounds that can modulate the activity of proteases implicated in disease. For example, HTS campaigns have been successfully employed to identify small-molecule inhibitors of viral proteases, a critical step in the development of antiviral therapies. The principles of these screens are directly applicable to any protease for which a suitable chromogenic substrate, such as this compound for chymotrypsin-like enzymes, is available.

| HTS Application | Principle |

| Inhibitor Screening | A library of compounds is tested for their ability to reduce the rate of substrate hydrolysis by the target protease. |

| Activator Screening | A library of compounds is tested for their ability to increase the rate of substrate hydrolysis by the target protease. |

Insights into Enzyme Engineering and Directed Evolution

Enzyme engineering and directed evolution are powerful techniques used to create novel enzymes with improved or altered properties, such as enhanced stability, altered substrate specificity, or increased catalytic activity. These methods rely on the ability to screen large libraries of enzyme variants for the desired function.

Chromogenic substrates like this compound are invaluable tools in this process. They provide a simple and robust method for screening thousands or even millions of protease variants in a high-throughput format. For instance, if the goal is to evolve a protease with increased activity, variants can be assayed with this substrate, and those that produce a more rapid color change can be selected for further rounds of evolution. While specific studies detailing the use of this compound in directed evolution are not extensively documented, the principle of using such substrates is a cornerstone of the field. This approach has been used to engineer proteases with novel specificities and improved catalytic efficiencies for various biotechnological and therapeutic applications.

Future Directions and Emerging Research Avenues

Development of Next-Generation Chromogenic and Fluorogenic Substrates

While classic chromogenic substrates such as N-Acetylphenylalanylglycine 4-nitroanilide have been invaluable, the future lies in the creation of next-generation substrates with superior properties. Research is focused on developing novel chromogenic and fluorogenic reporters that offer increased sensitivity, solubility, and kinetic advantages. A key area of development is the incorporation of unnatural amino acids into peptide substrates. This strategy can be used to create highly specific substrates that can distinguish between closely related proteases with overlapping specificities, a significant challenge in protease research. nih.gov For example, by systematically replacing amino acid residues in a known peptide sequence, researchers can fine-tune the substrate's selectivity for a particular protease.